3'-Methylpropiophenone
Overview
Description
3’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is used in various chemical reactions .
Synthesis Analysis
The most straightforward route of synthesis for compounds like 3’-Methylpropiophenone is by reacting the suitably substituted bromopropiophenone with methylamine .Molecular Structure Analysis
The molecular structure of 3’-Methylpropiophenone can be represented by the IUPAC Standard InChI: InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
3’-Methylpropiophenone can participate in various types of chemical reactions. The types of reactions it can undergo include combination, decomposition, single-replacement, double-replacement, and combustion .Physical And Chemical Properties Analysis
3’-Methylpropiophenone has a density of 1.0±0.1 g/cm3, a boiling point of 230.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol, and its flash point is 98.1±8.8 °C .Scientific Research Applications
Palladium-Catalyzed Reactions
3'-Methylpropiophenone, as a part of the propiophenone family, has been studied in the context of palladium-catalyzed reactions. Research indicates that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This process results in the formation of tetraarylethanes and diarylisochroman-ones, highlighting the compound's utility in complex organic syntheses (Wakui et al., 2004).
Electrocarboxylation Studies
The electrocarboxylation of 4-methylpropiophenone, a related compound, has been examined under mild conditions. Studies have shown that the enantiodiscrimination efficiency of the electrocarboxylation process depends on specific molecular features such as the nucleophilic quinuclidine nitrogen atom and the OH group of the inductors (Zhao et al., 2011).
Molecular Structure and Spectroscopy
Extensive experimental and theoretical studies have been conducted on the molecular structure and vibrational spectra of 4'-methylpropiophenone (MPP). These studies include detailed interpretations of its infrared and Raman spectra, providing valuable insights into the molecule's structural and electronic properties (Karunakaran & Balachandran, 2014).
Chemical Synthesis of Medical Compounds
Research into the synthesis of disubstituted catechol derivatives has shown the relevance of 3',4'-dihydroxy-2-methylpropiophenone as a comparator in studying potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. This indicates the compound's potential use in developing medical treatments (Bäckström et al., 1989).
Diffusion and Partition Coefficients
Studies determining the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a structurally related compound, in nanoporous networks have implications for its application in microfluidic devices and hydrogel formation (Shin, Yu, & Kim, 2017).
Bio-based Chemical Production
Research on 3-hydroxypropionic acid, a derivative of propiophenone, highlights its importance as a platform chemical for producing various compounds like acrylic acid, 1,3-propanediol, and acrylonitrile. This emphasizes the role of propiophenone derivatives in bio-based chemical production (Vidra & Németh, 2017).
Safety And Hazards
3’-Methylpropiophenone is a combustible liquid that causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to wear suitable protective equipment and to prevent the dispersion of dust .
Future Directions
While specific future directions for 3’-Methylpropiophenone are not mentioned in the search results, the field of electroorganic chemistry, which includes the study of compounds like 3’-Methylpropiophenone, is on the verge of a renaissance due to its greenness, sustainability, atom economy, step economy, and inherent safety .
properties
IUPAC Name |
1-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNQIJBHWOZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199699 | |
Record name | 3'-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methylpropiophenone | |
CAS RN |
51772-30-6 | |
Record name | 1-(3-Methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51772-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Methylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-METHYLPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRV2PZ9ZV1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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